2,6,10,14-Tetraoxapentadecane
Overview
Description
2,6,10,14-Tetraoxapentadecane is an organic compound with the molecular formula C11H24O4 It is a linear polyether, characterized by the presence of four oxygen atoms within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetraoxapentadecane typically involves the reaction of diethylene glycol with 1,2-dibromoethane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of diethylene glycol attack the bromine atoms of 1,2-dibromoethane, resulting in the formation of the polyether chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,6,10,14-Tetraoxapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
2,6,10,14-Tetraoxapentadecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetraoxapentadecane involves its interaction with molecular targets through its ether linkages. These interactions can affect the solubility and transport properties of the compound, making it useful in applications such as drug delivery and membrane studies. The polyether chain can form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Similar in structure but with different chain lengths and applications.
Crown ethers: Contain multiple ether linkages and are known for their ability to complex with metal ions.
Polypropylene glycol: Another polyether with different physical and chemical properties.
Uniqueness
2,6,10,14-Tetraoxapentadecane is unique due to its specific arrangement of oxygen atoms within the carbon chain, which imparts distinct solubility and reactivity characteristics
Properties
IUPAC Name |
1-methoxy-3-[3-(3-methoxypropoxy)propoxy]propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c1-12-6-3-8-14-10-5-11-15-9-4-7-13-2/h3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYHFEHZJTWHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCCOCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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